An In-depth Technical Guide to 5-Methyl-1H-benzimidazol-2-amine: Chemical Properties and Structure
An In-depth Technical Guide to 5-Methyl-1H-benzimidazol-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Methyl-1H-benzimidazol-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data from closely related benzimidazole analogs to provide a foundational understanding for researchers.
Chemical Identity and Physical Properties
5-Methyl-1H-benzimidazol-2-amine is a solid organic compound belonging to the benzimidazole family.[1][2] Benzimidazoles are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[3][4][5]
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 5-Methyl-1H-benzimidazol-2-amine | N/A |
| Synonyms | 2-Amino-5-methylbenzimidazole, 6-Methyl-1H-benzo[d]imidazol-2-amine | [1] |
| CAS Number | 6285-68-3 | [1][2][6] |
| Molecular Formula | C₈H₉N₃ | [1][2][6] |
| Molecular Weight | 147.18 g/mol | [6] |
| Appearance | Solid | [1][2] |
| Purity | 97% (typical) | [1] |
Table 2: Structural Information
| Identifier | Value | Source |
| SMILES | Cc1ccc2[nH]c(N)nc2c1 | [6] |
| InChI | 1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | [6] |
| InChIKey | MZZZAWDOYQWKMR-UHFFFAOYSA-N | [6] |
Table 3: Physicochemical Data (Experimental and Predicted)
| Property | Value | Notes | Source |
| Melting Point | Not available | Data for 5-Methyl-1H-benzo[d]imidazole is 114-116 °C. Data for 5-methyl-1H-benzo[d]imidazole-2-thiol is 286-288 °C. | [4][7] |
| Boiling Point | Not available | Predicted value for a related compound is 147.7±10.0 °C. | [8] |
| Solubility | Not available | Benzimidazoles are generally soluble in polar organic solvents like alcohols and acids and less soluble in non-polar solvents.[9] | N/A |
| pKa | Not available | Predicted pKa for a related compound is 12.26±0.30. | [8] |
Molecular Structure
The structure of 5-Methyl-1H-benzimidazol-2-amine consists of a benzimidazole core, which is a fused ring system of benzene and imidazole. A methyl group is attached at position 5 of the benzene ring, and an amine group is at position 2 of the imidazole ring.
Spectral Data
NMR Spectroscopy (Nuclear Magnetic Resonance)
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, the N-H protons of the imidazole and amine groups, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and amino groups. For the related compound 5-Methyl-1H-benzo[d]imidazole, ¹H NMR (400 MHz, DMSO-d6) shows signals at δ 12.28 (s, 1H, NH), 8.01 (s, 1H, C2H), 7.44 (d, 1H), 7.34 (s, 1H), 6.98 (d, 1H), and 2.39 (s, 3H, CH₃).[7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons, the imidazole carbons (including the C2 carbon attached to the amino group), and the methyl carbon. For 5-Methyl-1H-benzo[d]imidazole, ¹³C NMR (100 MHz, DMSO-d6) shows signals at δ 141.49, 130.75, 123.08, 114.83, and 21.17.[7]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the imidazole and amine groups, typically in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching and C=C and C=N ring stretching vibrations are also expected. For the related 5-Methyl-1H-benzo[d]imidazole, an N-H stretching band is observed at 3154 cm⁻¹.[7]
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.18 g/mol ). The fragmentation pattern would be characteristic of the benzimidazole core and the substituents. For 5-Methyl-1H-benzo[d]imidazole, the mass spectrum shows a molecular ion peak at m/z 132 (M⁺).[7]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 5-Methyl-1H-benzimidazol-2-amine are not explicitly described in the available literature. However, general methods for the synthesis of benzimidazole derivatives can be adapted.
General Synthesis of 2-Substituted Benzimidazoles
A common method for the synthesis of 2-aminobenzimidazoles involves the cyclization of an o-phenylenediamine with a cyanogen bromide or a similar reagent. The general workflow for such a synthesis is outlined below.
Caption: General synthesis workflow for 2-aminobenzimidazoles.
Methodology:
-
Reaction Setup: 4-Methyl-1,2-phenylenediamine and cyanogen bromide are reacted in a suitable solvent, such as ethanol. The reaction is typically carried out at an elevated temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralizing the solution. The crude product is then collected by filtration and washed.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure 5-Methyl-1H-benzimidazol-2-amine.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathway involvement of 5-Methyl-1H-benzimidazol-2-amine are limited. However, the benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.
General Activities of Benzimidazole Derivatives:
-
Antimicrobial Activity: Many benzimidazole derivatives exhibit activity against a range of bacteria and fungi.[10][11]
-
Antiparasitic Activity: This class of compounds is well-known for its anthelmintic properties.[12][13]
-
Anticancer Activity: Several benzimidazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[3][14] The proposed mechanisms often involve the inhibition of key enzymes or interaction with DNA.[3]
Hypothetical Signaling Pathway Involvement:
Given the known activities of benzimidazole derivatives as kinase inhibitors, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action in a cancer context. This is a generalized representation and has not been experimentally validated for 5-Methyl-1H-benzimidazol-2-amine.
Caption: Hypothetical kinase inhibition signaling pathway.
This diagram illustrates how a benzimidazole compound could potentially inhibit a signaling cascade initiated by a growth factor, leading to a reduction in cell proliferation and survival. This is a common mechanism for anticancer drugs.
Conclusion
5-Methyl-1H-benzimidazol-2-amine is a benzimidazole derivative with potential for further investigation in drug discovery and development. While specific experimental data on its physicochemical properties and biological activities are currently scarce in the public domain, the known characteristics of the benzimidazole class suggest it may possess interesting pharmacological properties. This guide provides a foundational summary of the available information and highlights the need for further experimental characterization to fully elucidate the potential of this compound. Researchers are encouraged to use the provided general protocols as a starting point for their own investigations.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5-Methyl-1H-benzimidazol-2-amine | CymitQuimica [cymitquimica.com]
- 3. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives | Bentham Science [benthamscience.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
